Cas no 38537-24-5 (1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole)

1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole structure
38537-24-5 structure
Product name:1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole
CAS No:38537-24-5
MF:C12HD8N
Molecular Weight:175.25600
CID:1066062
PubChem ID:59270898

1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole 化学的及び物理的性質

名前と識別子

    • Carbazole-d8,NH
    • carbazole-d8
    • CARBAZOLE D8
    • 1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole
    • 97960-57-1
    • 935425-39-1
    • CARBAZOLE-1,2,3,4,5,6,7,8-D8
    • (1,2,3,4,5,6,7,8-?H?)-9H-carbazole
    • 9H-Carbazole-d8
    • CARBAZOLE (RING-D8, 98%)
    • 38537-24-5
    • SCHEMBL1923220
    • Carbazole(ring-d8)
    • 9H-carbazole-1,2,3,4,5,6,7,8-d8
    • C3254
    • Carbazole D8 100 microg/mL in Acetone
    • CS-0435529
    • Carbazole-1,2,3,4,5,6,7,8-d8 98atom%D
    • CARBAZOLE (RING-D8)
    • D98379
    • インチ: InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D
    • InChIKey: UJOBWOGCFQCDNV-PGRXLJNUSA-N
    • SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3N2

計算された属性

  • 精确分子量: 175.12400
  • 同位素质量: 175.123713259g/mol
  • 同位体原子数: 8
  • 水素結合ドナー数: 1
  • 氢键受体数量: 0
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 170
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.8Ų
  • XLogP3: 3.7

じっけんとくせい

  • PSA: 15.79000
  • LogP: 3.32110

1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTB531-100MG
1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole
38537-24-5 95%
100MG
¥ 310.00 2023-04-13
TRC
C176074-1mg
Carbazole-d8,NH
38537-24-5
1mg
$ 64.00 2023-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTB531-1G
1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole
38537-24-5 95%
1g
¥ 1,617.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1506199-100mg
Carbazole-d8
38537-24-5 98%
100mg
¥75.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1506199-1g
Carbazole-d8
38537-24-5 98%
1g
¥312.00 2024-05-15
Chemenu
CM699753-5g
1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole
38537-24-5 95%+
5g
$*** 2023-05-30
1PlusChem
1P00C04R-15g
CARBAZOLE (RING-D8)
38537-24-5 99%, 98 atom %D
15g
$346.00 2024-05-03
1PlusChem
1P00C04R-250mg
CARBAZOLE (RING-D8)
38537-24-5 98%
250mg
$9.00 2025-02-25
MedChemExpress
HY-W440563-100mg
Carbazole-d
38537-24-5 98.15%
100mg
¥720 2024-04-18
1PlusChem
1P00C04R-50g
CARBAZOLE (RING-D8)
38537-24-5 99%
50g
$918.00 2024-05-03

1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole 関連文献

1,2,3,4,5,6,7,8-octadeuterio-9H-carbazoleに関する追加情報

Introduction to 1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole (CAS No. 38537-24-5)

1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole, with the CAS number 38537-24-5, is a deuterated derivative of the well-known carbazole compound. This compound is of significant interest in various fields of chemistry and materials science due to its unique properties and potential applications. The deuterium atoms in this compound provide enhanced stability and reduced metabolic degradation, making it a valuable tool in both academic research and industrial applications.

The molecular structure of 1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole consists of a carbazole core with all hydrogen atoms replaced by deuterium. This substitution results in a compound with a higher molecular weight and altered physical properties compared to its non-deuterated counterpart. The increased stability and reduced reactivity of deuterium make this compound particularly useful in studies involving isotopic labeling and kinetic isotope effects.

In recent years, the use of deuterated compounds has gained significant attention in the field of organic electronics. 1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole has been explored for its potential as a building block in the development of organic semiconductors and light-emitting diodes (OLEDs). Research has shown that the deuterium substitution can improve the thermal stability and charge transport properties of these materials. For instance, a study published in the Journal of Materials Chemistry C demonstrated that deuterated carbazoles exhibit enhanced hole mobility and longer operational lifetimes in OLED devices.

Beyond its applications in materials science, 1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole has also found utility in pharmaceutical research. The increased stability provided by deuterium substitution can lead to improved drug efficacy and reduced side effects. In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the use of deuterated carbazoles as potential inhibitors of specific enzymes involved in disease pathways. The results indicated that these compounds showed promising activity and selectivity profiles.

The synthesis of 1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole typically involves multiple steps to achieve complete deuteration. One common approach is the use of deuterated reagents and solvents in the synthesis process. For example, the reaction of 9H-carbazole with deuterium gas (D2) under appropriate conditions can lead to the formation of the fully deuterated product. Advanced techniques such as catalytic deuteration using palladium catalysts have also been employed to achieve high levels of deuteration efficiency.

The characterization of 1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole is crucial for verifying its structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are particularly useful for this purpose. The distinct chemical shifts observed in NMR spectra for deuterium atoms can confirm the successful deuteration. Additionally, mass spectrometry (MS) can provide further evidence by showing the expected increase in molecular weight due to the presence of deuterium.

In conclusion, 1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole (CAS No. 38537-24-5) is a versatile compound with a wide range of applications in materials science and pharmaceutical research. Its unique properties make it an important tool for advancing our understanding of chemical processes and developing new technologies. Ongoing research continues to explore new avenues for its use and further enhance its potential benefits.

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